molecular formula C14H20O4 B1590308 Ethyl 2,4-dihydroxy-6-pentylbenzoate CAS No. 38862-65-6

Ethyl 2,4-dihydroxy-6-pentylbenzoate

Cat. No. B1590308
CAS RN: 38862-65-6
M. Wt: 252.31 g/mol
InChI Key: ALCUWNWVZNZFHQ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-6-pentylbenzoate is a chemical compound with a molecular formula of C14H20O4 . It belongs to the class of benzoic acid derivatives and is characterized by the presence of two hydroxyl groups, one ethyl ester group, and a pentyl side chain attached to the benzene ring . It is recognized for its potential in tackling oxidative stress-related illnesses, cancer, and inflammation, standing out for its anti-inflammatory, anti-tumor, and antioxidant capabilities .


Synthesis Analysis

The synthesis of Ethyl 2,4-dihydroxy-6-pentylbenzoate involves the use of palladium 10% on activated carbon, hydrogen, and sodium citrate in ethanol and water at 55 - 65℃ under pressure for 14 hours . The reaction is carried out in a Parr stirring pressure vessel. After the reaction, the solution is filtered, and the product is obtained after a series of concentration and partitioning steps .


Molecular Structure Analysis

The InChI code for Ethyl 2,4-dihydroxy-6-pentylbenzoate is 1S/C14H20O4/c1-3-5-6-7-10-8-11(15)9-12(16)13(10)14(17)18-4-2/h8-9,15-16H,3-7H2,1-2H3 . This indicates the presence of 14 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

Ethyl 2,4-dihydroxy-6-pentylbenzoate is a solid at room temperature . It has a molecular weight of 252.31 .

Scientific Research Applications

Pharmaceutical Research

Ethyl 2,4-dihydroxy-6-pentylbenzoate: is utilized in pharmaceutical research as a reference standard for analytical method development, method validation (AMV), and quality control applications . Its role is crucial in the synthesis of new drug formulations, particularly in the development of Abbreviated New Drug Applications (ANDA).

Antifungal Activity

This compound has shown promising results in antifungal assays, particularly against the fungus Cladosporium sphaerospermum . Its derivatives with a free hydroxy group in the aromatic ring have demonstrated a pronounced effect, suggesting potential for developing antifungal treatments.

Material Science

In material science, Ethyl 2,4-dihydroxy-6-pentylbenzoate is explored for its physicochemical properties, which may contribute to the development of new materials with specific desired characteristics . Its molecular structure and stability under various conditions are of particular interest.

Environmental Science

Research in environmental science may leverage this compound for studying its interaction with environmental factors. Its solubility and reactivity could provide insights into the environmental fate of similar organic compounds .

Food Industry

While not directly used as a food additive, Ethyl 2,4-dihydroxy-6-pentylbenzoate can be involved in the analytical processes related to food safety and quality control. It may serve as a standard in chromatographic analyses to detect the presence of similar compounds in food products .

Cosmetics Industry

The compound’s properties are also of interest in the cosmetics industry, where it may be used in the formulation of skincare products due to its potential antifungal activities . Its safety and efficacy profiles would be rigorously tested in this context.

Energy Sector

While there is no direct application mentioned in the energy sector, the chemical properties of Ethyl 2,4-dihydroxy-6-pentylbenzoate could be studied for its potential as an organic semiconductor or in other energy-related applications .

Biotechnology

In biotechnology, this compound’s biological activities, such as its antifungal properties, could be harnessed in the development of bio-based products or processes . Its role in synthetic biology could also be explored, potentially contributing to the production of biofuels or bioplastics.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, or cause serious eye irritation . The precautionary statements associated with the compound include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 2,4-dihydroxy-6-pentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-5-6-7-10-8-11(15)9-12(16)13(10)14(17)18-4-2/h8-9,15-16H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCUWNWVZNZFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499528
Record name Ethyl 2,4-dihydroxy-6-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dihydroxy-6-pentylbenzoate

CAS RN

38862-65-6
Record name Ethyl olivetolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,4-dihydroxy-6-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL OLIVETOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLK7QTK6Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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